
3-Methoxy-4-(3-methylpent-1-yn-1-yl)cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(3-methylpent-1-yn-1-yl)cyclobut-3-ene-1,2-dione is an organic compound characterized by a cyclobutene ring substituted with a methoxy group and a 3-methylpent-1-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-methylpent-1-yn-1-yl)cyclobut-3-ene-1,2-dione typically involves the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a involving an alkyne and a suitable dienophile.
Substitution Reactions: The methoxy group and the 3-methylpent-1-yn-1-yl group are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4-(3-methylpent-1-yn-1-yl)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted cyclobutene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-(3-methylpent-1-yn-1-yl)cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-(3-methylpent-1-yn-1-yl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-pentyn-3-ol: A propargyl alcohol used in organic synthesis.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A fragrance compound used in personal care products.
Uniqueness
3-Methoxy-4-(3-methylpent-1-yn-1-yl)cyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring structure and the presence of both methoxy and alkyne functional groups
Eigenschaften
CAS-Nummer |
137395-32-5 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-methoxy-4-(3-methylpent-1-ynyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H12O3/c1-4-7(2)5-6-8-9(12)10(13)11(8)14-3/h7H,4H2,1-3H3 |
InChI-Schlüssel |
IVMOHFXUYHMPSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C#CC1=C(C(=O)C1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


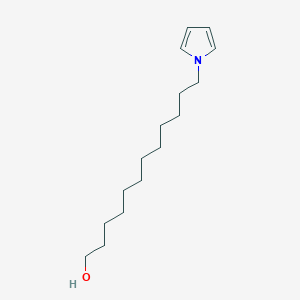

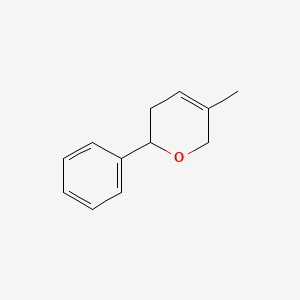
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
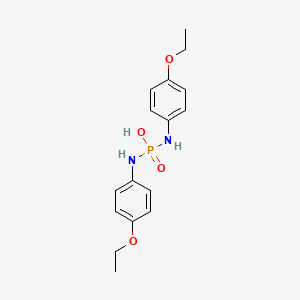
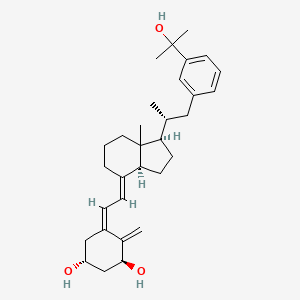
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
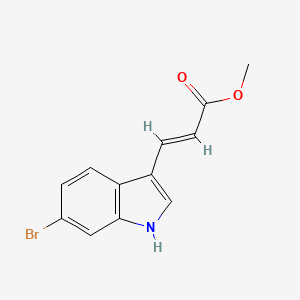
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

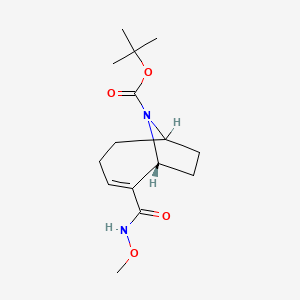
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
